molecular formula C23H20N2O7S2 B11627320 methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11627320
M. Wt: 500.5 g/mol
InChI Key: RYLVWNSLKAPWQS-UHFFFAOYSA-N
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Description

METHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-3-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including methoxy, hydroxy, oxo, thiophene, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-3-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with thiophene-2-carboxylic acid under basic conditions to form an intermediate, which is then cyclized and functionalized to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-3-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxo group yields an alcohol.

Scientific Research Applications

METHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-3-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-3-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins involved in biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-5-OXO-3-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C23H20N2O7S2

Molecular Weight

500.5 g/mol

IUPAC Name

methyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H20N2O7S2/c1-11-20(22(29)32-4)34-23(24-11)25-17(12-7-8-13(30-2)14(10-12)31-3)16(19(27)21(25)28)18(26)15-6-5-9-33-15/h5-10,17,27H,1-4H3

InChI Key

RYLVWNSLKAPWQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Origin of Product

United States

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